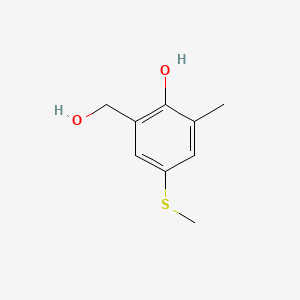

![molecular formula C9H8ClNO2S B1296401 3-[(4-Chlorophenyl)sulfonyl]propanenitrile CAS No. 14223-22-4](/img/structure/B1296401.png)

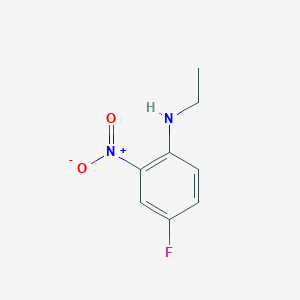

3-[(4-Chlorophenyl)sulfonyl]propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Antiviral Activity

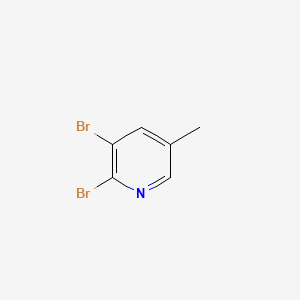

- Summary of Application: This compound is used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which have shown certain anti-tobacco mosaic virus activity .

- Methods of Application: The synthesis process involves six steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .

- Results or Outcomes: The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .

2. Anti-inflammatory Activity

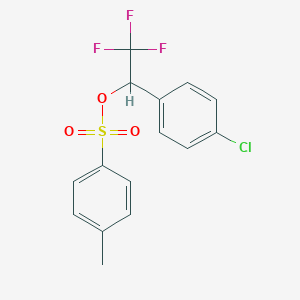

- Summary of Application: The compound is used in the synthesis of (3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one, which has anti-inflammatory activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .

3. Antimicrobial Activity

- Summary of Application: This compound is used in the synthesis of new 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives, which have shown antimicrobial activity .

- Methods of Application: The synthesis process involves multiple steps starting from 4-chlorobenzoic acid .

- Results or Outcomes: The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .

4. Anti-bacterial and Anti-fungal Activity

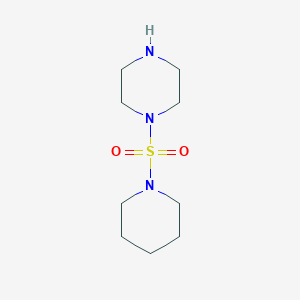

- Summary of Application: The compound is used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds, which have shown anti-bacterial and anti-fungal activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized compounds 7b, 7c, 7e, 7h, and 7i have exhibited promising anti-microbial activity among all other analogues .

5. Antimicrobial Activity Against C. Albicans

- Summary of Application: This compound is used in the synthesis of new 1,3-oxazole derivatives, which have shown antimicrobial activity against the C. albicans strain .

- Methods of Application: The synthesis process involves multiple steps starting from 4-chlorobenzoic acid .

- Results or Outcomes: The antimicrobial evaluation revealed that the new 1,3-oxazole containing a phenyl group at 5-position exhibited antimicrobial activity against the C. albicans strain .

6. Inhibitory Activity

- Summary of Application: The compound is used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds, which have shown significant inhibitory activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized compounds bearing a substituent like 2-chlorophenyl, 4-chlorophenyl, 4-methylphenyl, 4-Nitrophenyl and 4-cynophenyl on triazole moiety might be the reason for the significant inhibitory activity . Moreover, 4-cynophenyl substituted compound showed better activity compared to Streptomycin .

Safety And Hazards

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJUCPMNNQIKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317085 |

Source

|

| Record name | 3-[(4-chlorophenyl)sulfonyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)sulfonyl]propanenitrile | |

CAS RN |

14223-22-4 |

Source

|

| Record name | NSC310607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-chlorophenyl)sulfonyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)